molecular formula C22H20N6O2S2 B10990723 2,2'-disulfanediylbis[N-(1-methyl-1H-pyrazol-4-yl)benzamide]

2,2'-disulfanediylbis[N-(1-methyl-1H-pyrazol-4-yl)benzamide]

Cat. No.: B10990723
M. Wt: 464.6 g/mol
InChI Key: RNXOMBBCXISYSC-UHFFFAOYSA-N
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Description

N-(1-METHYL-1H-PYRAZOL-4-YL)-2-[(2-{[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}PHENYL)DISULFANYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes two pyrazole rings, a benzamide group, and a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHYL-1H-PYRAZOL-4-YL)-2-[(2-{[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}PHENYL)DISULFANYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole rings. These rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The resulting pyrazole derivatives are then subjected to further reactions to introduce the benzamide and disulfide functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-METHYL-1H-PYRAZOL-4-YL)-2-[(2-{[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}PHENYL)DISULFANYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-METHYL-1H-PYRAZOL-4-YL)-2-[(2-{[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}PHENYL)DISULFANYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-METHYL-1H-PYRAZOL-4-YL)-2-[(2-{[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}PHENYL)DISULFANYL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The disulfide linkage may also play a role in redox regulation within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(1-METHYL-1H-PYRAZOL-4-YL)-2-[(2-{[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}PHENYL)SULFANYL]BENZAMIDE: Similar structure but with a sulfide linkage instead of a disulfide.

    N-(1-METHYL-1H-PYRAZOL-4-YL)-2-[(2-{[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}PHENYL)AMINO]BENZAMIDE: Similar structure but with an amine linkage instead of a disulfide.

Uniqueness

N-(1-METHYL-1H-PYRAZOL-4-YL)-2-[(2-{[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}PHENYL)DISULFANYL]BENZAMIDE is unique due to its disulfide linkage, which imparts distinct redox properties and potential for reversible interactions with biological targets. This makes it a valuable compound for research in redox biology and therapeutic development.

Properties

Molecular Formula

C22H20N6O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-2-[[2-[(1-methylpyrazol-4-yl)carbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C22H20N6O2S2/c1-27-13-15(11-23-27)25-21(29)17-7-3-5-9-19(17)31-32-20-10-6-4-8-18(20)22(30)26-16-12-24-28(2)14-16/h3-14H,1-2H3,(H,25,29)(H,26,30)

InChI Key

RNXOMBBCXISYSC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CN(N=C4)C

Origin of Product

United States

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